molecular formula C20H22ClNO5 B4302351 3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4302351
M. Wt: 391.8 g/mol
InChI Key: MMCFYHQLVGGLGW-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorophenyl group, a diethoxybenzoyl group, and an amino propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group can be introduced through electrophilic aromatic substitution.

    Introduction of the Diethoxybenzoyl Group: The diethoxybenzoyl group can be attached via Friedel-Crafts acylation using an appropriate diethoxybenzoyl chloride and a Lewis acid catalyst.

    Amino Propanoic Acid Formation: The final step involves the formation of the amino propanoic acid moiety, which can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, this compound might be studied for its potential as a drug candidate. Its structural features could interact with biological targets, making it a subject of interest in medicinal chemistry.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. They might exhibit activity against certain diseases or conditions, making them valuable in drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoic acid
  • 3-(4-chlorophenyl)-3-[(3,4-dihydroxybenzoyl)amino]propanoic acid
  • 3-(4-chlorophenyl)-3-[(3,4-dimethylbenzoyl)amino]propanoic acid

Uniqueness

3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is unique due to the presence of the diethoxybenzoyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can result in distinct properties compared to its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-3-26-17-10-7-14(11-18(17)27-4-2)20(25)22-16(12-19(23)24)13-5-8-15(21)9-6-13/h5-11,16H,3-4,12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCFYHQLVGGLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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